Neohesperidin
Overview
Description
Neohesperidin is a flavanone glycoside predominantly found in citrus fruits, particularly in the peel. It is the 7-O-neohesperidose derivative of hesperetin, which itself is the 4’-methoxy derivative of eriodictyol . This compound is known for its potent pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities .
Mechanism of Action
Neohesperidin, also known as Hesperetin-7-neohesperidoside, Hesperetin 7-O-neohesperidoside, or OA5C88H3L0, is a citrus flavonoid with inherent potent pharmacological properties . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB signaling pathways . These pathways play crucial roles in various biological processes, including inflammation, oxidative stress response, and cellular growth and differentiation .
Mode of Action
This compound interacts with its targets by modulating these signaling pathways, thereby ameliorating various diseases . For instance, it can inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the metabolism of hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These metabolic reactions contribute to the compound’s pharmacological effects .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound significantly impact its bioavailability . It undergoes hydrolysis and phase II reactions of glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These metabolic reactions are crucial for the compound’s absorption and distribution in the body .
Result of Action
This compound exhibits various pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective activities . It has been extensively researched for its cardioprotective, gastroprotective, and hepatoprotective effects . These effects are a result of the compound’s interaction with its targets and modulation of the associated signaling pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its absorption can be affected by the presence of sugar moieties in the glycosides . Moreover, its oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light .
Biochemical Analysis
Biochemical Properties
Neohesperidin interacts with various enzymes, proteins, and other biomolecules. It undergoes major metabolic reactions such as hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These interactions and metabolic reactions play a crucial role in its biochemical properties.
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit proliferation and induce apoptosis in certain cell types . It also exerts a protective effect against gastritis and gastric lesions . Furthermore, it has been observed to have anti-inflammatory, hepatoprotective, and neuroprotective activities in various in vitro models of diseases .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. Predominant signaling pathways modulated by this compound for ameliorating various diseases both in in vitro and in vivo studies include Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB . It also involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. Major reactions involved in the metabolism of this compound include hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation .
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: Neohesperidin can be synthesized through the extraction from citrus fruits, followed by purification processes. The synthetic route involves the glycosylation of hesperetin with neohesperidose. The reaction conditions typically include the use of catalysts and specific temperature and pH conditions to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound involves the extraction from citrus fruit peels, particularly from bitter oranges. The process includes crushing the peels, followed by solvent extraction and purification steps to isolate this compound. The purified compound is then crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Neohesperidin undergoes various chemical reactions, including hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These reactions are crucial for its metabolism and pharmacological activities.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or enzymatic conditions to break down this compound into its aglycone and sugar components.
Glucuronidation and Sulfation: These reactions often occur in the liver, facilitated by enzymes such as UDP-glucuronosyltransferase and sulfotransferase.
Glutamylation and N-butyryl glycylation: These reactions involve the addition of glutamate and butyryl groups, respectively, under enzymatic conditions.
Major Products: The major products formed from these reactions include various metabolites that retain the core flavanone structure but with different functional groups attached, enhancing their solubility and excretion .
Scientific Research Applications
Neohesperidin has a wide range of scientific research applications:
Comparison with Similar Compounds
Uniqueness of this compound: this compound is unique due to its intense sweetness when converted to this compound dihydrochalcone, which is 1000 times sweeter than sucrose . This property makes it highly valuable as a non-nutritive sweetener in the food industry. Additionally, its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, make it a promising candidate for therapeutic applications .
Properties
CAS No. |
13241-33-3 |
---|---|
Molecular Formula |
C28H34O15 |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
7-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28?/m0/s1 |
InChI Key |
ARGKVCXINMKCAZ-VJROLDEYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
Appearance |
Solid powder |
melting_point |
244 °C |
Key on ui other cas no. |
13241-33-3 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Neohesperidin; Hesperetin 7-Neohesperidoside; NSC 31048; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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